molecular formula C21H15ClN2O3 B2931069 (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327197-50-1

(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2931069
CAS No.: 1327197-50-1
M. Wt: 378.81
InChI Key: NLLJYDBFZGSCOK-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-Chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a planar chromene core (2H-chromene) substituted with an imino group at position 2 and a carboxamide at position 3 (Fig. 1). The imino group is linked to a 3-chlorophenyl ring, while the carboxamide nitrogen is bonded to a furan-2-ylmethyl moiety. This compound belongs to a broader class of chromene-based molecules known for diverse biological activities, including antifungal, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

2-(3-chlorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-15-6-3-7-16(12-15)24-21-18(11-14-5-1-2-9-19(14)27-21)20(25)23-13-17-8-4-10-26-17/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLJYDBFZGSCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide , identified by its CAS number 1327194-88-6, is a member of the chromene family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following features:

  • Molecular Formula : C23H17ClN2O3
  • Molecular Weight : 404.8 g/mol
  • Functional Groups : Contains a chromene core, a furan moiety, and a chlorophenyl group.
PropertyValue
Molecular FormulaC23H17ClN2O3
Molecular Weight404.8 g/mol
CAS Number1327194-88-6

Antiviral Properties

Recent studies have highlighted the potential of chromene derivatives, including our compound of interest, as inhibitors against viral infections. Notably, compounds with similar structures have been evaluated for their efficacy against SARS-CoV-2. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising IC50 values in the low micromolar range, indicating significant antiviral activity .

Anticancer Activity

Chromene derivatives are also being investigated for their anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro studies have demonstrated that certain chromenes can inhibit growth in various cancer cell lines by interfering with cell cycle progression and inducing oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of chromene derivatives. Modifications to the chlorophenyl and furan groups can significantly influence their potency and selectivity against specific biological targets. For example, replacing functional groups on the furan ring has been shown to enhance inhibitory activity against certain enzymes involved in cancer progression .

Study 1: Antiviral Screening

A recent screening study evaluated several chromene derivatives for their antiviral activity against SARS-CoV-2. The compound exhibited an IC50 value comparable to leading antiviral agents, suggesting its potential as a therapeutic candidate .

Study 2: Anticancer Efficacy

In a study assessing the anticancer effects of various chromene derivatives, it was found that modifications to the furan group led to increased cytotoxicity in breast and prostate cancer cell lines. The most potent derivative showed an IC50 of approximately 10 µM, indicating significant anticancer potential .

Study 3: Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that certain chromene derivatives could act as reversible inhibitors of key enzymes involved in tumor metabolism. This was evidenced by kinetic assays that demonstrated competitive inhibition patterns .

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and imino group are susceptible to oxidation under controlled conditions. For structurally similar chromene derivatives, oxidation with reagents like H<sub>2</sub>O<sub>2</sub>/acetic acid or KMnO<sub>4</sub> yields hydroxylated or quinone-like products. For example:

Reaction Example : 2Z 2 3 chlorophenyl imino N furan 2 ylmethyl 2H chromene 3 carboxamide+H2O27 hydroxy derivative\text{ 2Z 2 3 chlorophenyl imino N furan 2 ylmethyl 2H chromene 3 carboxamide}+\text{H}_2\text{O}_2\rightarrow \text{7 hydroxy derivative}This reaction introduces a hydroxyl group at the 7-position of the chromene ring, enhancing solubility and biological activity .

Nucleophilic Addition at the Imino Group

The imino (-NH-) group participates in nucleophilic addition reactions. In related compounds, hydrazines or amines react to form hydrazones or Schiff bases .

Reaction Pathway :Compound+R NH2Schiff base derivative\text{Compound}+\text{R NH}_2\rightarrow \text{Schiff base derivative}This modification is critical for tuning electronic properties and bioactivity .

Table 1: Nucleophilic Additions with Amines

ReagentProduct TypeConditions
Hydrazine hydrateHydrazoneEthanol, reflux (6–8 h)
BenzylamineSchiff baseRT, catalytic acetic acid
PhenylhydrazinePhenylhydrazoneMethanol, 60°C

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles. For example, reactions with thiourea or acetic anhydride yield thiazolidinones or pyrimidinones .

Reaction Example :Compound+ThioureaHCl EtOHThiazolidin 4 one derivative\text{Compound}+\text{Thiourea}\xrightarrow{\text{HCl EtOH}}\text{Thiazolidin 4 one derivative}This generates a five-membered thiazolidinone ring fused to the chromene core, expanding structural diversity .

Table 2: Cyclization Products

ReagentCyclic ProductKey Structural Feature
ThioureaThiazolidin-4-oneS-C-N linkage
Acetic anhydridePyrimidin-4-oneFused pyrimidine ring
Ethyl cyanoacetatePyrano[2,3-d]pyrimidineExtended π-conjugation

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .

Reaction Pathway :Compound+H2OHCl or NaOHCarboxylic acid+Furan 2 ylmethylamine\text{Compound}+\text{H}_2\text{O}\xrightarrow{\text{HCl or NaOH}}\text{Carboxylic acid}+\text{Furan 2 ylmethylamine}This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.

Electrophilic Substitution on the Furan Ring

The furan substituent participates in electrophilic substitution (e.g., nitration, halogenation). For instance, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 5-position of the furan ring .

Reaction Example :Compound+HNO35 Nitro furan derivative\text{Compound}+\text{HNO}_3\rightarrow \text{5 Nitro furan derivative}This modification enhances electronic delocalization and binding affinity .

Cross-Coupling Reactions

The aromatic chlorophenyl group enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Palladium catalysts facilitate aryl-aryl bond formation .

Reaction Pathway :Compound+Aryl boronic acidPd PPh3 4Biaryl derivative\text{Compound}+\text{Aryl boronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl derivative}This strategy diversifies substituents for structure-activity relationship (SAR) studies .

Reductive Amination

The imino group can be reduced to a secondary amine using NaBH<sub>4</sub> or catalytic hydrogenation .

Reaction Example :Compound+H2Pd CSaturated amine derivative\text{Compound}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Saturated amine derivative}Reduction alters electron distribution and conformational flexibility .

Experimental Data for Analogous Compounds

Table 3: Reaction Yields for Structural Analogs

Reaction TypeReagent/ConditionsYield (%)Product Purity
Knoevenagel condensationSalicylaldehyde, NaOAc78–85>95% (HPLC)
Thiazolidinone formationThiourea, HCl6590% (NMR)
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Aryl boronic acid7288% (LC-MS)

Comparison with Similar Compounds

Key Structural Features:

  • Furan-2-ylmethyl carboxamide : The furan ring may contribute to hydrogen bonding or π-π interactions in biological systems.

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Imino Group) Substituents (Carboxamide) Known Applications/Activities References
(2Z)-2-[(3-Chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide C₂₁H₁₆ClN₃O₃ 393.8 3-Chlorophenyl Furan-2-ylmethyl N/A (Theoretical)
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide C₁₈H₁₃FN₂O₃ 324.3 4-Fluorophenyl Acetyl Fluorescent probes, antitumor leads
(2Z)-2-[(3-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide C₂₂H₁₃Cl₂FN₂O₂ 427.3 3-Chloro-2-fluorophenyl 4-Chlorophenyl Agrochemical potential (pesticide analogs)
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide C₂₂H₂₁ClN₂O₃S 428.9 4-(Methylsulfanyl)phenyl Tetrahydrofuran-2-ylmethyl Enhanced lipophilicity, drug design
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide C₁₆H₁₂N₂O₅S 344.3 Oxo group (non-imino) 4-Sulfamoylphenyl Antifungal, enzyme inhibition

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, F) on the imino-linked phenyl ring enhance stability and may improve binding to hydrophobic enzyme pockets. Carboxamide substituents: The furan-2-ylmethyl group in the target compound contrasts with the tetrahydrofuran-2-ylmethyl group in ’s analog. The latter’s saturated ring may increase metabolic stability but reduce π-π stacking ability compared to the aromatic furan .

Structural vs. Functional Relationships: Chromene modifications: Replacement of the imino group with an oxo group () abolishes conjugation, reducing fluorescence but retaining antifungal activity . N-substituents: Acetyl groups () simplify synthesis but may limit solubility, whereas sulfamoyl groups () introduce hydrogen-bonding sites for target engagement .

Synthetic Accessibility: The target compound can likely be synthesized via condensation of 2-imino-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide with 3-chlorobenzaldehyde, following methods similar to those in (e.g., refluxing in acetic acid with sodium acetate) .

Q & A

Basic: What synthetic methodologies are validated for preparing (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide?

Answer:
The compound’s synthesis involves modular steps:

  • Chromene Core Formation : Condensation of 2-imino-2H-chromene-3-carboxamide derivatives with 3-chlorophenyl isothiocyanate or aldehydes under reflux (120°C, 18–24 h) in ethanol or 1,4-dioxane .
  • Furan-2-ylmethyl Incorporation : Amide coupling via furoyl chloride with furfurylamine under anhydrous conditions, followed by purification via recrystallization (chloroform/methanol) .
  • Key Characterization :
    • IR : Carboxamide C=O stretch (~1650 cm⁻¹), imine C=N (~1600 cm⁻¹) .
    • NMR : Distinct signals for furan protons (δ 6.2–7.4 ppm) and chromene aromatic protons (δ 7.0–8.5 ppm) .
    • MS : Molecular ion peaks (M⁺) confirmed via high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?

Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., Z-configuration of imine via coupling constants) and carbon types (e.g., chromene C3 carbonyl at ~170 ppm) .
  • IR Spectroscopy : Validates functional groups (e.g., absence of starting material NH stretches at ~3300 cm⁻¹) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
  • Single-Crystal X-ray Diffraction (if crystallizable) : Resolves stereochemistry using SHELXL refinement (R-factor < 0.05) .

Advanced: How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?

Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) provide:

  • Frontier Molecular Orbitals (FMOs) : Predicts reactivity sites (e.g., electron-deficient imine group) via HOMO-LUMO gaps .
  • Electrostatic Potential Maps : Visualizes nucleophilic/electrophilic regions for docking studies .
  • Thermodynamic Stability : Compares Z/E isomer energies to confirm the Z-configuration’s predominance .
    Methodology : Optimize geometry in Gaussian 09, then analyze using Multiwfn or VMD .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:
Discrepancies may arise from:

  • Purity Differences : HPLC validation (>98% purity) to exclude byproducts (e.g., unreacted chromene intermediates) .
  • Assay Conditions : Standardize protocols (e.g., MTT assay cell lines, incubation time) to compare anticancer activity .
  • Structural Analogues : Test derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups .

Advanced: What strategies enhance reaction yields during chromene-furan conjugation?

Answer:
Optimization approaches include:

  • Catalyst Screening : Use p-toluenesulfonic acid (PTSA) for imine formation (yield improvement from 55% to 82%) .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance carboxamide coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 h vs. 18 h) while maintaining yields >75% .

Advanced: What role does X-ray crystallography play in validating stereochemical assignments?

Answer:
Single-crystal X-ray analysis (e.g., SHELXL refinement):

  • Confirms Z-Configuration : Measures dihedral angles between chromene and imine planes (target: ~0° for Z) .
  • Identifies Non-Covalent Interactions : π-π stacking between chromene and furan rings stabilizes the crystal lattice .
    Protocol : Grow crystals via slow evaporation (CHCl₃/MeOH), collect data on a Bruker D8 Venture diffractometer, and refine using Olex2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.